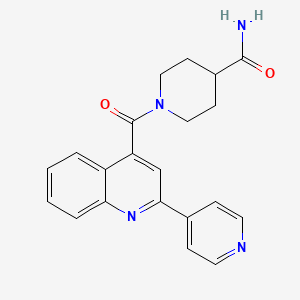

1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-pyridin-4-ylquinoline-4-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c22-20(26)15-7-11-25(12-8-15)21(27)17-13-19(14-5-9-23-10-6-14)24-18-4-2-1-3-16(17)18/h1-6,9-10,13,15H,7-8,11-12H2,(H2,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUMYFRXWQPMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the palladium-catalyzed one-pot synthesis, where pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine are reacted in refluxing toluene . This method yields the desired quinoline derivative, which can then be further functionalized to obtain the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Hydrolysis Reactions

The compound is susceptible to hydrolysis under acidic or alkaline conditions due to its amide and ester-like carbonyl linkages:

-

Mechanistic Insight : Acidic hydrolysis protonates the amide oxygen, increasing electrophilicity at the carbonyl carbon for nucleophilic water attack. Alkaline hydrolysis involves hydroxide ion-mediated cleavage.

Oxidation Reactions

The pyridine and quinoline rings exhibit distinct oxidation behaviors:

-

Key Observations : Pyridine N-oxidation enhances water solubility, while quinoline oxidation disrupts aromaticity, forming carboxylic acid derivatives .

Substitution and Functionalization

The pyridine ring undergoes electrophilic substitution, while the piperidine nitrogen participates in alkylation:

-

Synthetic Utility : Bromination introduces handles for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Decarboxylation and Thermal Degradation

Under pyrolytic conditions, the carboxamide group undergoes decarboxylation:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Thermal decarboxylation | 200°C (neat, inert atmosphere) | Piperidine-4-amine + CO₂ + quinoline derivative |

Salt Formation

The piperidine nitrogen and carboxamide group participate in acid-base reactions:

Photochemical Reactions

UV irradiation induces reactivity in the quinoline system:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| [2+2] Cycloaddition | UV light (λ = 254 nm) | Cyclobutane-fused quinoline derivative |

Experimental Considerations

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, particularly in the fields of antimicrobial and antimalarial research:

- Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains. For instance, derivatives of quinoline-4-carboxamides have shown promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli .

- Antimalarial Activity : The compound has been investigated for its potential against malaria. In a study involving Plasmodium falciparum, it demonstrated moderate potency with an EC50 value of 120 nM. Optimization efforts led to compounds with low nanomolar in vitro potency and excellent oral efficacy in murine models of malaria .

Case Studies

Several case studies provide insight into the practical applications of this compound:

- Case Study 1 : A study highlighted the antiplasmodial effects of a quinoline derivative, showing that it could effectively inhibit multiple life-cycle stages of Plasmodium parasites. The study reported that the optimized compound achieved an ED90 below 1 mg/kg when administered orally .

- Case Study 2 : Research on antimicrobial properties indicated that modifications to the piperidine structure could enhance activity against bacterial strains. The findings suggested that specific substitutions could lead to stronger interactions with bacterial targets .

Mechanism of Action

The mechanism of action of 1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-4-carboxamide Derivatives with Varying Substituents

Compound 1 (Piperidin-1-yl(2-(pyridin-4-yl)quinolin-4-yl)methanone)

- Structural Difference: Replaces the carboxamide group with a ketone-linked piperidine.

- Synthesis Yield: 69.5% (similar to the target compound) .

Compound 2 (Piperidin-1-yl(2-(pyridin-3-yl)quinolin-4-yl)methanone)

- Structural Difference: Pyridin-3-yl substituent instead of pyridin-4-yl.

- Impact: The shifted pyridine nitrogen alters electronic properties and binding interactions.

- Synthesis Yield: 71.4%, indicating minimal steric or electronic hindrance from positional isomerism .

D6–D12 Derivatives ()

- Structural Differences: Benzamide-linked piperazine groups with substituents (e.g., -OCH₃, -CF₃, -Cl) on the phenyl ring.

- Impact: Electron-withdrawing groups (e.g., -CF₃ in D7) enhance metabolic stability but may reduce solubility. Melting points range widely (e.g., 180–250°C), reflecting crystallinity differences .

Piperidine-4-carboxamide Derivatives with Alternative Cores

Carbazole-Based Analogs (Compounds 41 and 42, )

- Structural Difference: Carbazole replaces quinoline, introducing a fused indole system.

- Impact: Increased aromatic surface area enhances π-π stacking but may reduce bioavailability.

- Synthesis: Uses EDC·HCl/HOBt coupling (70% yield), contrasting with the target compound’s thionyl chloride method .

Spiropiperidine-Quinoline Hybrids ()

Substituent-Driven Comparisons

Solubility and Stability

- The target compound’s carboxamide group enhances water solubility compared to ketone analogs (e.g., Compound 1).

- Electron-deficient substituents (e.g., -Cl in D8) improve metabolic stability but may increase crystallinity, as seen in higher melting points .

Biological Activity

1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives featuring a quinoline moiety. Its unique structure, which includes a piperidine ring connected to a carbonyl group linked to a pyridine-substituted quinoline, suggests significant potential for various biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound can be represented as follows:

This structure comprises:

- A quinoline core, known for its diverse biological properties.

- A piperidine ring, which is often associated with pharmacological activity.

Antimalarial Activity

Research has highlighted the antimalarial potential of quinoline derivatives, including those structurally similar to 1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide. A study on related quinoline-4-carboxamide derivatives demonstrated moderate potency against Plasmodium falciparum, with effective concentrations (EC50) around 120 nM. Further optimization led to compounds with low nanomolar activity and favorable pharmacokinetic properties in vivo, indicating the potential for development into effective antimalarial agents .

Anticancer Properties

Quinoline-based compounds have shown promise in anticancer research. They exhibit various mechanisms of action, including DNA intercalation and inhibition of specific enzymes involved in cancer cell proliferation. For instance, studies have identified quinoline derivatives that act as potent DNA-directed alkylating agents, suggesting that 1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide may also possess anticancer activity .

Antimicrobial Activity

The biological evaluation of similar compounds has revealed notable antimicrobial properties. Quinoline derivatives have been investigated for their efficacy against various bacterial strains and fungi. The structural features of 1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide may enhance its interaction with microbial targets, potentially leading to significant antimicrobial effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. A comparative analysis of various compounds has shown that modifications to the piperidine and quinoline moieties significantly influence their biological efficacy. For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(naphthalen-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide | Structure | Contains a naphthalene moiety, enhancing hydrophobic interactions. |

| Piperidin-1-yl(2-(pyridin-3-yl)quinolin-4-yl)methanone | Structure | Features different pyridine substitution affecting biological activity. |

The unique combination of piperidine and quinoline structures in 1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide may confer distinct pharmacological properties compared to similar compounds.

Case Studies

Several studies have focused on the synthesis and evaluation of quinoline-piperidine analogues:

- Study on Antiplasmodial Activity : This research demonstrated that certain quinoline-piperidine derivatives exhibited low nanomolar activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The compounds were found to inhibit plasmepsin II, an enzyme essential for hemoglobin digestion in the parasite .

- Anticancer Mechanisms : Investigations into phenyl N-mustard–quinoline conjugates revealed their effectiveness as potent DNA alkylating agents, showing promise in targeting cancer cells through multiple mechanisms .

- Antimicrobial Efficacy : A series of novel quinoline derivatives were evaluated for their antimicrobial activities, demonstrating significant inhibition against various pathogens .

Q & A

Q. Critical Parameters :

- Reagent stoichiometry : Excess SOCl₂ ensures complete conversion to acyl chloride.

- Reaction time : Prolonged reflux (3 days) for cyclization improves quinoline ring formation.

- Purification : Chromatography (silica gel, ethyl acetate) and crystallization (diisopropyl ether) enhance purity .

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| 1 | KOH/EtOH, 80°C, 72h | 59% | Light yellow precipitate after acidification |

| 2 | SOCl₂, reflux, 2h | 88% | Excess SOCl₂ removed via argon stream |

| 3 | Piperidine, acetone:DCM:TEA | 69.5% | Chromatography critical for purity |

Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what key data should researchers expect?

Q. Basic

- ¹H NMR : Expect signals for pyridyl protons (δ 8.79 ppm, dd, J = 1.5, 4.8 Hz), quinoline protons (δ 8.23–7.78 ppm), and piperidine methylenes (δ 3.90–1.43 ppm) .

- IR : Key peaks include C=O stretch (~1687 cm⁻¹) and NH/OH bands (3259–3359 cm⁻¹) .

- Elemental analysis : Match calculated vs. experimental values (e.g., %C: 49.99 vs. 50.04) .

Q. Advanced :

- ESI-MS : Molecular ion at m/z 318.5 (M + 1) confirms molecular weight .

- ¹³C NMR : Carbonyl carbons appear at δ 166.78 ppm (quinoline C=O) and δ 154.51 ppm (amide C=O) .

What are the predominant research applications of this compound in current academic studies?

Q. Basic

- Coordination chemistry : Forms metal complexes (e.g., with Cu²⁺, Zn²⁺) for studying ligand-binding modes and catalytic properties .

- Enzyme inhibition : Analogous piperidine-4-carboxamides show activity against carbonic anhydrase isoforms, suggesting potential for structure-activity relationship (SAR) studies .

Q. Advanced :

- CYP450 binding : Pyridinyl-quinoline scaffolds are studied for cytochrome P450 interactions, particularly CYP2C9, using fluorescence displacement assays .

How can researchers optimize the amidation step to improve yield and purity?

Q. Advanced

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance acyl chloride reactivity .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for scalability .

What systematic approaches resolve contradictory spectroscopic data during compound verification?

Q. Advanced

Cross-validate techniques : Compare NMR with IR and elemental analysis to confirm functional groups .

Purity assessment : Use HPLC (≥98% purity) to rule out impurities affecting spectral data .

Literature benchmarking : Match ¹H NMR shifts with reported analogs (e.g., δ 8.09 ppm for aryl protons in similar quinoline derivatives) .

What protocols ensure stability and prevent degradation during storage?

Q. Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.